molecular formula C12H10N2O B3327050 6-methoxy-9H-pyrido[3,4-b]indole CAS No. 30684-42-5

6-methoxy-9H-pyrido[3,4-b]indole

Cat. No.: B3327050
CAS No.: 30684-42-5
M. Wt: 198.22 g/mol
InChI Key: OIKFIPOMXWTXJJ-UHFFFAOYSA-N
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Description

6-Methoxy-9H-pyrido[3,4-b]indole (CAS Number: 30684-42-5) is a synthetic derivative of the beta-carboline alkaloid family, a class of compounds known for diverse biological activities . With a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol, this compound serves as a key scaffold in medicinal chemistry research . The core research value of this compound lies in its potent and broad-spectrum anticancer properties. Scientific studies have identified it as a promising lead structure, with specific derivatives exhibiting high potency against some of the most aggressive and difficult-to-treat cancers . For instance, research has shown that analogues of this compound, particularly when substituted with a naphthyl group at the C1 position, demonstrate potent antiproliferative activity with IC50 values in the nanomolar range against colon, pancreatic, triple-negative breast, and BRAF-mutant melanoma cancer cell lines . A key mechanistic feature of these active compounds is their ability to induce a selective G2/M cell cycle phase arrest, halting cancer cell proliferation . Computational modeling studies suggest that the anticancer mechanism may involve binding to the MDM2 protein, a key regulator of the tumor suppressor p53, with the 6-methoxy group forming a critical hydrogen bond interaction . This compound is intended for research purposes only, such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel oncological therapeutics. It is supplied with a minimum purity of 95% and must be stored sealed in a dry, dark place at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFIPOMXWTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301801
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
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Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30684-42-5
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30684-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
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URL https://comptox.epa.gov/dashboard/DTXSID801301801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 9h Pyrido 3,4 B Indole

Established Synthetic Pathways for the Pyrido[3,4-b]indole Nucleus

The synthesis of the pyrido[3,4-b]indole core, also known as a β-carboline, is a cornerstone of heterocyclic chemistry, with several established methods being paramount. These methods are crucial for accessing a wide array of biologically active molecules.

Pictet-Spengler Reaction Applications in 6-methoxy-pyrido[3,4-b]indole Synthesis

The Pictet-Spengler reaction, discovered in 1911, stands as a highly efficient method for constructing the tetrahydro-β-carboline skeleton, a direct precursor to the pyrido[3,4-b]indole nucleus. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For the synthesis of 6-methoxy-9H-pyrido[3,4-b]indole, the key starting material is 5-methoxytryptamine.

The reaction mechanism initiates with the formation of an iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org The electron-rich indole (B1671886) nucleus then acts as a nucleophile, attacking the electrophilic iminium ion to form a spirocyclic intermediate. wikipedia.org A subsequent rearrangement and deprotonation lead to the formation of the tetrahydro-β-carboline ring system. wikipedia.org The final aromatization to the pyrido[3,4-b]indole can be achieved through an oxidation step. Manganese dioxide is a reagent that has been utilized for a one-pot oxidation, condensation, Pictet-Spengler cyclization, and dehydrogenative-aromatization cascade process to furnish β-carbolines. d-nb.info

The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on the resulting β-carboline framework by choosing appropriately substituted tryptamines and carbonyl compounds. This reaction has been successfully employed in both academic research and industrial applications for the synthesis of complex alkaloids and pharmacologically active compounds. wikipedia.orgresearchgate.net

Fischer Indole Synthesis Approaches to Pyrido[3,4-b]indole Scaffolds

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a fundamental reaction in organic chemistry for the synthesis of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method can be adapted to construct the pyrido[3,4-b]indole scaffold. The synthesis would involve the reaction of a suitably substituted phenylhydrazine with a piperidinone derivative.

The mechanism of the Fischer indole synthesis is complex and involves several steps. It begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step. wikipedia.orguwindsor.ca The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole product. wikipedia.org

While a powerful tool, the regioselectivity of the Fischer indole synthesis can be a challenge with unsymmetrical ketones. uwindsor.ca However, by carefully selecting the starting materials and reaction conditions, it is possible to control the outcome and synthesize the desired pyrido[3,4-b]indole isomer. For instance, the Japp–Klingemann reaction can be used as a preliminary step to generate the necessary hydrazone for the Fischer indolization. nih.gov

Other Multistep Synthetic Strategies and Their Innovations

Beyond the classical Pictet-Spengler and Fischer indole syntheses, a variety of other multistep strategies have been developed for the construction of the pyrido[3,4-b]indole nucleus. These innovative approaches often provide improved yields, greater substrate scope, or access to unique substitution patterns.

One such strategy involves the Bischler-Möhlau indole synthesis, which utilizes an α-halo-ketone and an aniline (B41778) derivative. chim.it Modified Bischler methods have been employed to generate substituted indoles. chim.it Another approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an ortho-iodoaniline.

More recently, one-pot synthetic methodologies have gained prominence due to their efficiency and atom economy. For example, a manganese dioxide mediated one-pot process has been reported for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. d-nb.info This cascade reaction combines oxidation, Pictet-Spengler cyclization, and aromatization in a single synthetic operation. d-nb.info Furthermore, visible light-photocatalyzed formal (4+2) cycloadditions of indole-derived bromides with alkenes or alkynes have been developed to construct the pyrido[1,2-a]indol-6(7H)-one core, which can be a precursor to related structures. rsc.org

Targeted Synthesis of this compound Derivatives

The targeted synthesis of derivatives of this compound is crucial for exploring the structure-activity relationships of this important scaffold. This involves the development of methods for regioselective functionalization and stereochemical control.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the this compound core is essential for synthesizing specific analogs with desired properties. The indole nucleus has multiple reactive positions, with the C3 position being the most nucleophilic. researchgate.net However, functionalization at other positions, such as C1, C2, C4, C5, and C7, can be achieved through various strategies.

Directed metalation, using a directing group to guide a metalating agent to a specific position, is a powerful tool for regioselective C-H functionalization. For instance, a pivaloyl directing group at the C3 position of indole has been used to achieve C4-arylation. nih.gov Similarly, palladium-catalyzed direct arylation of the pyridine (B92270) N-oxide ring of 7-azaindole (B17877) has been shown to occur regioselectively at the C6 position. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are also widely used to introduce substituents at specific positions, provided a halide or triflate is present at the desired position. nih.gov Furthermore, cascade reactions triggered by C-H activation have been developed for the construction of functionalized carbazoles from indoles, demonstrating the potential for complex difunctionalization in one pot. rsc.org

Stereochemical Control in Pyrido[3,4-b]indole Synthesis

When a substituent is introduced at the C1 position of the pyrido[3,4-b]indole ring, a stereocenter is created. The control of the stereochemistry at this position is of great importance, as different enantiomers or diastereomers can exhibit distinct biological activities.

The asymmetric Pictet-Spengler reaction is a key strategy for achieving stereochemical control during the synthesis of the β-carboline core. mdpi.com This can be accomplished by using a chiral auxiliary, a chiral catalyst, or a chiral substrate. For example, the use of L-tryptophan as the starting material in the Pictet-Spengler reaction can lead to the formation of optically active tetrahydro-β-carbolines. nih.gov

Derivatization at the Pyrido Ring System

The pyridine ring of the this compound scaffold offers several positions for derivatization, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.

One common approach involves the functionalization at the C-1 and C-3 positions of the pyrido ring. For instance, 3-formyl-9H-pyrido[3,4-b]indole derivatives can undergo the Morita–Baylis–Hillman (MBH) reaction. beilstein-journals.org This reaction, typically catalyzed by a tertiary amine like DABCO, allows for the formation of a carbon-carbon bond at the C-3 position by reacting the formyl group with activated alkenes such as acrylonitrile (B1666552) or various acrylates. beilstein-journals.org This method provides a pathway to C-3 substituted β-carboline MBH adducts, which are highly functionalized and can serve as versatile intermediates for further chemical transformations. beilstein-journals.org

Furthermore, the nitrogen atom at position 9 (N-9) of the pyridoindole core can be alkylated. For example, the N-ethyl derivative of 3-formyl-9H-pyrido[3,4-b]indole has been synthesized and subjected to MBH reactions, demonstrating that substitution at this position can influence the reactivity of other parts of the molecule. beilstein-journals.org

Substituent Effects on Synthetic Yields and Reaction Pathways

The nature and position of substituents on the this compound framework play a critical role in determining the outcomes of synthetic transformations, including reaction yields and the formation of different products.

In the context of the Morita–Baylis–Hillman reaction with 3-formyl-9H-pyrido[3,4-b]indole derivatives, the substituents on the starting materials have a noticeable impact on the reaction yields, which can range from 27% to 72%. beilstein-journals.org Spectroscopic analysis of the products has revealed that in some cases, the reaction can proceed beyond the initial MBH addition to include a subsequent Michael addition, leading to the formation of more complex structures. beilstein-journals.org

The electronic nature of substituents is a key factor. For instance, the presence of an electron-donating methoxy (B1213986) group at the C-6 position enhances the electron density of the indole ring system, which can influence the regioselectivity of electrophilic substitution reactions. chim.it Conversely, the introduction of electron-withdrawing groups can alter the reactivity in a predictable manner, as discussed in the following section.

A study on the synthesis of various pyrido[3,4-b]indole derivatives highlighted a clear structure-activity relationship (SAR). nih.gov It was found that combining a 1-naphthyl group at the C-1 position with a methoxy group at the C-6 position resulted in compounds with potent biological activity. nih.gov Specifically, the compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole demonstrated high potency. nih.gov

Mechanistic Investigations of this compound Chemical Reactions

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound derivatives and predicting their chemical behavior.

The formation of the pyrido[3,4-b]indole skeleton itself can be achieved through various synthetic routes, including the Pictet-Spengler reaction, Bischler-Napieralski cyclization, and Fischer indole synthesis. The specific conditions and starting materials used in these reactions dictate the feasibility and outcome of the synthesis.

Mechanistic studies have also shed light on the derivatization reactions. For instance, in the Morita–Baylis–Hillman reaction, the proposed mechanism involves the initial addition of the amine catalyst to the activated alkene, followed by the nucleophilic attack of the resulting enolate on the formyl group of the pyrido[3,4-b]indole. Subsequent elimination of the catalyst regenerates the double bond and yields the final product.

Electron-Withdrawing Group Effects on Reactivity

The introduction of electron-withdrawing groups (EWGs) onto the this compound nucleus significantly modifies its electronic properties and, consequently, its reactivity. EWGs decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution reactions.

For example, the presence of an EWG, such as a carbonyl group, at the C-3 position facilitates certain transformations. A study described a two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines. researchgate.net This process involves an N-oxidation followed by a rearrangement, and the presence of an electron-withdrawing substituent at the C-3 position is crucial for the proposed reaction mechanism to proceed efficiently. researchgate.net

Rearrangement Processes in Pyrido[3,4-b]indole Transformations

Rearrangement reactions are a fascinating aspect of pyrido[3,4-b]indole chemistry, leading to the formation of novel structural scaffolds.

One notable example is the rearrangement of 3-substituted β-carboline N-oxides to form 3-substituted β-carbolin-1-ones. researchgate.net A proposed mechanism for this transformation suggests a series of steps that ultimately lead to the formation of the carbolinone skeleton. researchgate.net This type of rearrangement highlights the potential to generate diverse molecular architectures from a common precursor.

Advanced Synthetic Approaches to Pyrido[3,4-b]indole Analogs

The development of novel and efficient synthetic methods is crucial for accessing a wider range of pyrido[3,4-b]indole analogs with diverse substitution patterns.

Multi-component domino reactions under microwave irradiation have emerged as a powerful strategy for the synthesis of polyfunctionalized pyrido[2,3-b]indoles (α-carbolines). researchgate.net This approach offers several advantages, including the use of readily available starting materials, short reaction times, high yields, and simplified work-up procedures, along with high chemo- and regioselectivities. researchgate.net

Another advanced approach involves sequential transition metal-catalyzed reactions. For example, a sequence of amination and direct C-H arylation has been utilized for the rapid synthesis of diverse α-carbolines. researchgate.net The modified Graebe-Ullmann reaction, optimized using microwave heating, has also proven effective for preparing a library of α-carbolines with enhanced yields and shorter reaction times. researchgate.net

Furthermore, the Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), provides a powerful method for the formation of 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of various heterocyclic systems, including those based on the pyrido[3,4-b]indole framework. researchgate.net

Spectroscopic and Analytical Characterization Techniques for Pyrido 3,4 B Indoles

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 6-methoxy-9H-pyrido[3,4-b]indole, both ¹H and ¹³C-NMR are fundamental for assigning the positions of protons and carbon atoms, respectively.

¹H-NMR Spectroscopic Analysis of this compound and Derivatives

Detailed ¹H-NMR spectroscopic data for the specific compound this compound is not extensively reported in readily available scientific literature. However, analysis of closely related derivatives provides insight into the expected spectral features. For instance, in related β-carboline structures, the aromatic protons on the indole (B1671886) and pyridine (B92270) rings typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. The methoxy (B1213986) group protons would be expected to resonate as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm. The N-H proton of the indole ring often appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence can be confirmed by D₂O exchange experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Electron Ionization Mass Spectrometry (EI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) in Pyrido[3,4-b]indole Studies

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound. In studies of related β-carbolines, ESI-MS has been effectively used to identify and quantify these compounds in complex mixtures. researchgate.net For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated molecular weight.

Mass Fragmentation Pathway Analysis of this compound

A detailed mass fragmentation pathway for this compound has not been specifically reported. However, based on the general fragmentation patterns of β-carbolines, several key fragmentation routes can be anticipated. researchgate.net The initial fragmentation of the molecular ion would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the expulsion of a molecule of carbon monoxide (CO). Another possible fragmentation pathway could involve the cleavage of the pyridine ring. Tandem mass spectrometry (MS/MS) studies would be necessary to definitively elucidate the fragmentation pathways and to provide structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound (harmine), the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features.

Comparison of the IR spectrum of a sample with that of a harmine (B1663883) standard can confirm its identity. jabsonline.org Key functional groups and their approximate vibrational frequencies observed in the IR spectrum of harmine include:

N-H Stretching: The indole N-H group typically shows a stretching vibration in the region of 3400-3300 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3072 cm⁻¹ and in the 3000-2850 cm⁻¹ region, respectively. researchgate.net

C=N Stretching: The C=N bond within the pyridine ring exhibits a stretching vibration around 1620-1624 cm⁻¹. jabsonline.orgresearchgate.net

C=C Stretching: Aromatic C=C bond stretching vibrations from the benzene (B151609) and pyridine rings appear in the 1600-1450 cm⁻¹ range. A notable peak is often seen around 1455 cm⁻¹. jabsonline.org

C-O Stretching: The aryl ether linkage (Ar-O-CH₃) gives rise to a strong C-O stretching band, typically around 1237 cm⁻¹. jabsonline.org The methoxy group also contributes to absorptions. researchgate.net

C-N Stretching: The C-N stretching vibrations of the pyridoindole system are found in the 1300-1200 cm⁻¹ region. jabsonline.org

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are observed in the 900-675 cm⁻¹ range.

A study comparing the FT-IR spectra of Peganum harmala seed extract with harmine and harmaline (B1672942) standards identified characteristic absorptions for functional groups such as (C-H), (C=O), (C=N), (O-CH₃), and (C-N) at approximately 3072, 1277, 1446, 1620, and 1071 cm⁻¹, respectively. researchgate.net Theoretical IR spectral analysis has also been employed to predict the vibrational frequencies of harmine derivatives. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound (Harmine)

Functional GroupApproximate Wavenumber (cm⁻¹)Reference
N-H Stretch3400-3300 nih.gov
Aromatic C-H Stretch~3072 researchgate.net
C=N Stretch~1620-1624 jabsonline.orgresearchgate.net
C=C Stretch (Aromatic)~1455 jabsonline.org
C-O Stretch (Aryl ether)~1237 jabsonline.org
C-N Stretch~1072 jabsonline.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

One study reported that harmine crystallizes in the chiral space group P2₁2₁2₁. researchgate.net In contrast, a derivative, 9-ethyl-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, crystallizes in the tetragonal space group I4₁/a. researchgate.net In the structure of this derivative, the carboline ring system is nearly planar. researchgate.net The determination of crystal structures for related compounds, such as methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, further contributes to the understanding of the structural chemistry of this class of compounds. researchgate.net

The solid-state structure of these molecules is often stabilized by intermolecular interactions, such as hydrogen bonding. For instance, in the crystal structure of 9-ethyl-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, intermolecular O-H···N hydrogen bonds contribute to the stability of the crystal packing. researchgate.net

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of this compound from various sources, including plant extracts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Pyrido[3,4-b]indoles

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound (harmine). Several HPLC methods have been developed and validated for its determination in various matrices.

A common approach involves reversed-phase chromatography using a C18 column. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, sometimes with the addition of an acid like formic acid to improve peak shape. dergipark.org.trnih.gov Detection is typically performed using a UV detector, with the maximum absorbance for harmine being observed at specific wavelengths, such as 243 nm or 330 nm. jabsonline.orgdergipark.org.trnih.gov

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the reliability of the analytical procedure. ms-editions.cl Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range. A high correlation coefficient (R²) is indicative of good linearity. dergipark.org.tr

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. dergipark.org.tr

Table 2: Examples of HPLC Methods for the Analysis of this compound (Harmine)

ColumnMobile PhaseDetection Wavelength (nm)Retention Time (min)Reference
Metasil ODSIsopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v), pH 8.6330Not specified nih.gov
Not specifiedMethanol-ultrapure water with 1% formic acid (50:50, v/v)2435.5 dergipark.org.tr
Tracer Excel 120 ODSAPotassium phosphate (B84403) buffer (10 mM, pH 7.0): acetonitrile (B52724) (100:30, v/v)330Not specified researchgate.net
Waters™ Novapak C₁₈Gradient of methanol-water-acetic acid254 (UV), 254 (Ex)/414 (Em) (Fluorescence)Not specified tandfonline.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Pyrido[3,4-b]indole Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

GC-MS has been successfully used to identify and quantify harmine in extracts of Peganum harmala seeds. researchgate.netacademicjournals.org The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. The mass spectrum of harmine shows a characteristic molecular ion peak and several fragment ions that are indicative of its structure. researchgate.net Analysis of the mass spectra of various methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles has shown characteristic fragmentation patterns that aid in the identification of regioisomers. researchgate.net

Thin Layer Chromatography (TLC) in Separation and Purification Strategies

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the separation, purification, and qualitative analysis of compounds. ecronicon.netresearchgate.net It is often employed as a preliminary analytical tool and for monitoring the progress of chemical reactions and purification processes. arkat-usa.org

In the context of this compound (harmine), TLC is used to separate it from other alkaloids present in plant extracts, such as harmaline. researchgate.netuomus.edu.iq The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). uomus.edu.iq

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for the separation of harmala alkaloids is a mixture of chloroform (B151607), methanol, and sometimes a base like ammonium (B1175870) hydroxide. uomus.edu.iq After development, the separated spots can be visualized under UV light, where harmine often exhibits a characteristic fluorescence, or by using a spray reagent like Dragendorff's reagent, which produces colored spots with alkaloids. researchgate.netuomus.edu.iq

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and sensitivity. HPTLC methods have been developed for the quantitative determination of harmine in plant materials. nih.govresearchgate.net

Computational and Theoretical Studies of 6 Methoxy 9h Pyrido 3,4 B Indole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of molecules like 6-methoxy-9H-pyrido[3,4-b]indole. These theoretical studies provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For heterocyclic systems like the indole (B1671886) core of the β-carboline family, DFT calculations, using various functionals such as B3LYP and BLYP with basis sets like 6-31G**, are employed to determine optimized molecular geometries. researchgate.net From these optimized structures, researchers can calculate harmonic force fields, vibrational frequencies, and infrared intensities. researchgate.net

While specific DFT studies on the parent this compound are not widely published, the methodology is extensively applied to the broader β-carboline class. providence.edu Such applications allow for the prediction of molecular stability, reactivity, and spectroscopic properties, guiding synthetic efforts and the interpretation of experimental data. For instance, computational chemistry is used to generate energy profiles and determine the barriers to rotation in related atropisomeric β-carbolines, which helps in identifying the most stable conformations for experimental synthesis. providence.edu

The analysis of electronic energy and related descriptors derived from quantum chemical calculations helps in understanding the reactivity and interaction capabilities of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. wikipedia.org

For the β-carboline scaffold, these calculations can predict sites susceptible to electrophilic or nucleophilic attack. Descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity. This information is vital for predicting how this compound and its derivatives might interact with biological macromolecules, forming the basis for more complex simulations like molecular docking.

Table 1: Representative DFT Functionals and Basis Sets for Heterocyclic Compounds This table is illustrative of common methods used for compounds similar to this compound.

MethodBasis SetTypical ApplicationReference
B3LYP6-31G Geometry optimization, vibrational frequencies researchgate.net
BLYP6-31GCalculation of vibrational frequencies and infrared intensities researchgate.net
CCSDaug-cc-pVTZHigh-accuracy energy calculations, bond dissociation vub.be

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how ligands like derivatives of this compound interact with protein targets.

Docking studies have been crucial in identifying and characterizing the binding of this compound derivatives to important cancer and disease-related proteins.

MDM2 (Mouse Double Minute 2 Homolog): The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor. A derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, was identified as a potent binder to the MDM2 protein through high-throughput virtual screening. providence.edunih.gov Molecular modeling studies, using crystal structures of MDM2 (e.g., PDB ID: 1YCR, 4ERE), have elucidated how this class of compounds occupies the p53-binding pocket of MDM2. providence.edu

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): Mutations in the CFTR gene cause cystic fibrosis. A structure-activity relationship study of spiro[piperidine-4,1-pyrido[3,4-b]indoles] found that an analog featuring a 6'-methoxyindole moiety demonstrated the greatest potency for activating the N1303K-CFTR mutant. escholarship.org This highlights the potential of the this compound scaffold in the development of CFTR modulators. escholarship.org

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. Docking simulations provide detailed maps of these networks.

In the context of MDM2, docking studies of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole revealed a key hydrogen bond interaction between the 6-methoxy group and the residue Tyr106 within the binding pocket. nih.gov The analysis also noted that the presence of the N9 hydrogen is important for these bonding interactions, as an N9-methyl group was found to disrupt them. nih.govnist.gov For other types of CFTR correctors, docking has shown that amide groups can form hydrogen bonds with residues like S573 and N659, while methoxy (B1213986) groups can act as hydrogen bond acceptors. nih.gov

Beyond hydrogen bonds, hydrophobic and π-π stacking interactions are fundamental to the binding affinity of aromatic compounds like pyridoindoles.

Simulations of the 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole derivative within the MDM2 pocket identified several crucial non-covalent interactions. nih.gov These include:

Hydrophobic interactions with residues Leu54, Val93, and Ile99. nih.govnist.gov

Pi-pi stacking interactions with the aromatic rings of Tyr100 and His96. nih.gov

In studies involving CFTR modulators, π-π stacking with tryptophan residues (e.g., W496 and W1063) has also been observed, demonstrating the importance of this interaction for stabilizing ligands within the binding site. nih.gov

Table 2: Summary of Predicted Interactions for a this compound Derivative with the MDM2 Protein

Interaction TypeInteracting Residues in MDM2Reference
Hydrogen BondingTyr106 (with 6-methoxy group) nih.gov
Hydrophobic InteractionsLeu54, Val93, Ile99 nih.govnist.gov
Pi-Pi StackingTyr100, His96 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrido[3,4-b]indoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structure of a compound and its biological activity. In the context of pyrido[3,4-b]indoles, QSAR studies have been instrumental in identifying structural features that are crucial for their therapeutic effects, particularly in cancer research. nih.govnih.govnih.gov

Prediction of Biological Activity through Structural Descriptors

The biological activity of pyrido[3,4-b]indole derivatives can be predicted by analyzing their structural descriptors. These descriptors are numerical representations of the molecular structure and can be categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) descriptors. By correlating these descriptors with the observed biological activity, predictive QSAR models can be developed. nih.govmdpi.com

A study on novel pyrido[3,4-b]indole derivatives as anticancer agents demonstrated a clear structure-activity relationship (SAR). The antiproliferative activity of these compounds was found to be significantly influenced by substitutions at various positions of the pyrido[3,4-b]indole core. For instance, the presence of a 1-naphthyl group at position C1 and a methoxy group at C6 resulted in the most potent anticancer activity. nih.govnih.gov Specifically, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) exhibited the highest potency among the synthesized derivatives. nih.govnih.gov

The table below summarizes the antiproliferative activity (IC50 values) of selected pyrido[3,4-b]indole derivatives against various cancer cell lines.

CompoundC1-SubstituentC6-SubstituentHCT116 (Colon) IC50 (µM)WM164 (Melanoma) IC50 (µM)MDA-MB-468 (Breast) IC50 (µM)
10 PhenylH>50>50>50
11 1-NaphthylOCH30.220.130.08
26 1-NaphthylH0.450.310.15

These findings highlight the importance of specific structural features in determining the biological activity of pyrido[3,4-b]indole derivatives and showcase the predictive power of QSAR models in designing new and more effective anticancer agents. nih.govnih.gov

Two-Dimensional QSAR Analysis of Pyrido[3,4-b]indole Derivatives

Two-dimensional QSAR (2D-QSAR) analysis is a powerful tool for developing predictive models of biological activity based on 2D structural descriptors. mdpi.comfrontiersin.org In the case of pyrido[3,4-b]indole derivatives, 2D-QSAR studies have been successfully employed to model their antiproliferative activity against various cancer cell lines. nih.gov

One such study utilized a kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors. nih.gov This approach led to the development of highly predictive QSAR models for the antiproliferative activity of these compounds against human colon cancer (HCT116) and pancreatic cancer (HPAC and Mia-PaCa2) cell lines. nih.gov The statistical quality of these models is demonstrated by their high coefficients of determination (R²) for the training sets and predictive r² values for the external test sets. nih.gov

The table below presents the statistical results of the 2D-QSAR models for different cancer cell lines.

Cell LineBest Fingerprint DescriptorTraining Set R²Test Set Predictive r²
HCT116Atom Triplet0.990.70
HPACAtom Triplet0.990.58
Mia-PaCa2Linear0.980.70

The success of these 2D-QSAR models indicates that 2D descriptors, which encode information about the connectivity and atom types within a molecule, can effectively capture the structural features responsible for the observed biological activity. nih.gov The "Atom Triplet" and "Linear" fingerprint descriptors that yielded the best models encode different aspects of the molecular structure, suggesting that a combination of different types of structural information may be necessary to fully understand the structure-activity relationship. nih.gov These models serve as valuable tools for the virtual screening and optimization of new pyrido[3,4-b]indole derivatives with enhanced anticancer potency. nih.govmdpi.com

Excited State Proton Transfer Mechanisms in Pyrido[3,4-b]indole Systems

Excited state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon photoexcitation. wikipedia.org This process is of significant interest in understanding the photophysical and photochemical properties of various molecules, including pyrido[3,4-b]indole systems. researchgate.netresearchgate.net

Analysis of Structural Changes and Charge Redistribution upon Excitation

Upon photoexcitation to the first excited singlet state (S1), pyrido[3,4-b]indole systems undergo significant structural and electronic changes that can facilitate proton transfer. researchgate.net Theoretical studies on 9H-pyrido[3,4-b]indole coupled with acetic acid have shown that upon excitation, there is a tendency for the protonation of the pyridine (B92270) nitrogen. researchgate.net This initial protonation step is crucial as it initiates the excited state multiple proton transfer (ESMPT) process. researchgate.net

Analysis of the molecular geometry and charge distribution in the ground (S0) and excited (S1) states reveals a substantial redistribution of electron density upon excitation. researchgate.net This charge redistribution often leads to an increase in the acidity of the proton donor group and the basicity of the proton acceptor group, thereby driving the proton transfer reaction. researchgate.netresearchgate.net For instance, in the case of 9H-pyrido[3,4-b]indole, photoexcitation leads to a significant modulation of the electronic charge density over the pyrrole (B145914) and pyridine nuclei. researchgate.net

Exploration of Potential Energy Surfaces for Proton Transfer

The feasibility and mechanism of an ESPT reaction can be elucidated by exploring the potential energy surfaces (PES) of the ground and excited states. The PES maps the energy of the system as a function of the coordinates of the atoms involved in the proton transfer.

In a broader context, the rate of the ESPT process can be influenced by factors such as the substitution of the hydrogen atom with deuterium, which significantly increases the mass of the transferred particle without substantially altering the electrostatic potential of the molecule. wikipedia.org The shape and size of the potential energy surfaces are critical in determining the rate of this process. wikipedia.orgchemrxiv.org

Investigation of Biological Target Interactions and Mechanistic Insights for 6 Methoxy 9h Pyrido 3,4 B Indole Analogs

Structure-Activity Relationship (SAR) Studies of Substituted Pyrido[3,4-b]indoles

The relationship between the chemical structure of 6-methoxy-9H-pyrido[3,4-b]indole analogs and their biological activity is a critical area of research for the development of new therapeutic agents. These studies systematically alter the molecular structure to identify key features responsible for their desired effects.

Influence of Substituent Position and Nature on Biological Responses

The biological activity of pyrido[3,4-b]indole derivatives is significantly influenced by the position and chemical nature of their substituents. Research has shown that specific substitutions at various points on the pyrido[3,4-b]indole core can dramatically alter the compound's potency and selectivity.

For instance, in the pursuit of anticancer agents, a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position has been found to yield the highest antiproliferative activity. nih.govnih.govresearchgate.net This specific combination in the compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole demonstrated potent, broad-spectrum anticancer activity. nih.govnih.govresearchgate.net Conversely, the introduction of a methyl group at the N9 position was found to disrupt important binding interactions, such as hydrogen bonding involving the N9 hydrogen, thereby reducing the compound's effectiveness. nih.govnih.govresearchgate.net

In a different context, a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles were synthesized and evaluated as antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors. nih.gov In this series, the presence of a 7-hydroxy group and a 2-(4-phenylbutyl) substituent was found to be optimal for potent inhibition. nih.gov

Furthermore, the exploration of pyrido[3,4-d]pyrimidines as antagonists for the human chemokine receptor CXCR2 revealed that a 6-furanyl-pyrido[3,4-d]pyrimidine analogue retained antagonistic potency, while the introduction of a methyl group on the furanyl moiety led to a complete loss of activity. mdpi.com Interestingly, an amino group at position 6 also resulted in a loss of CXCR2 antagonistic activity, highlighting the distinct SAR between different heterocyclic series. mdpi.com

These examples underscore the critical role that the specific placement and chemical properties of substituents play in dictating the biological responses of pyrido[3,4-b]indole analogs.

Correlation Between Chemical Structure and Cellular Pathway Modulation (e.g., Cell Cycle Arrest)

A significant mechanistic feature of many pyrido[3,4-b]indole derivatives is their ability to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govresearchgate.net This has been a key finding in studies investigating their anticancer properties. For example, a series of novel pyrido[3,4-b]indoles, including the potent 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, were shown to cause a strong and selective G2/M cell cycle phase arrest in various human cancer cell lines. nih.govnih.govresearchgate.net This effect is distinct from other chemotherapeutic agents like Adriamycin and camptothecin, which typically induce G1 phase arrest. nih.gov

The chemical structure of these compounds is directly linked to their ability to modulate cellular pathways. For instance, stilbenoid analogs, which share some structural similarities with the broader class of compounds under investigation, have also been shown to induce G2/M phase arrest. nih.gov One such compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to be a potent inhibitor of cancer cell growth and induced G2/M arrest by down-regulating the checkpoint protein cyclin B1. nih.gov

Similarly, a novel synthetic compound, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6), induced growth inhibition and G2/M arrest in COLO 205 cells. nih.gov This was associated with an increased expression of BubR1 and cyclin B1, and decreased expression of key mitotic kinases like aurora A and aurora B. nih.gov

These findings highlight a clear correlation between the specific chemical structures of these indole (B1671886) derivatives and their ability to interfere with the cell cycle machinery, leading to an arrest at the G2/M checkpoint and subsequent apoptosis in cancer cells.

Mechanistic Studies of this compound in Cellular Systems

Understanding the precise mechanisms by which this compound and its analogs exert their effects at a cellular level is crucial for their development as therapeutic agents. These studies delve into the specific molecular interactions and downstream cellular processes that are modulated by these compounds.

Interaction with Specific Cellular Proteins and Enzymes (e.g., MDM2 inhibition)

A key molecular target for some this compound analogs is the Mouse Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. nih.govnih.gov By inhibiting the interaction between MDM2 and p53, these compounds can reactivate p53's tumor-suppressing functions.

Computational modeling and subsequent experimental validation have shown that pyrido[3,4-b]indole derivatives can bind to MDM2. nih.govnih.govresearchgate.net For example, the compound SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) was identified as a potent and specific MDM2 inhibitor. nih.govnih.gov It directly binds to the MDM2 protein, inhibits its expression, and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.gov Docking studies of similar compounds have suggested that the 6-methoxy group can form a hydrogen bond with Tyr106 of MDM2, while other parts of the molecule engage in hydrophobic and pi-pi stacking interactions with other key residues like Leu54, Val93, His96, Tyr100, and Ile99. nih.govnih.govresearchgate.net

The inhibition of MDM2 by these compounds can lead to the upregulation of p53, as demonstrated by Western blot analysis. mdpi.com This mechanism is a promising strategy for cancer therapy, especially in cancers that retain wild-type p53.

Modulation of Cellular Processes (e.g., G2/M cell cycle arrest)

A primary cellular process modulated by this compound analogs is the cell cycle, specifically inducing an arrest at the G2/M phase. nih.govnih.govresearchgate.net This has been consistently observed in various cancer cell lines treated with these compounds.

The G2/M arrest is a direct consequence of the interaction of these compounds with the cellular machinery that governs this phase of the cell cycle. For example, treatment with 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), a stilbenoid with structural similarities, led to the downregulation of the checkpoint protein cyclin B1, which is a key regulator of the G2/M transition. nih.gov This was accompanied by an elevation in the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

Similarly, the compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) was found to induce G2/M arrest by disrupting microtubule assembly. nih.gov This disruption leads to an increase in the expression of BubR1 and cyclin B1, and a decrease in the activity of aurora kinases A and B, ultimately leading to mitotic arrest and apoptosis. nih.gov

This modulation of the G2/M checkpoint is a significant mechanism through which these pyrido[3,4-b]indole derivatives exert their anticancer effects.

Receptor Binding Studies (e.g., 5-hydroxytryptamine transporter interaction)

In addition to their anticancer properties, certain this compound derivatives have been investigated for their interactions with neurotransmitter systems. Specifically, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeOTHBC) has been shown to influence the 5-hydroxytryptamine (serotonin) system. nih.gov

Studies have shown that 6-MeOTHBC can cause a significant decrease in serotonin (B10506) turnover in the hypothalamus. nih.gov This effect is believed to be a contributing factor to its influence on pituitary hormone release. While the direct binding affinity to the 5-hydroxytryptamine transporter has been a subject of investigation for related compounds, the primary mechanism of action for 6-MeOTHBC in this context appears to be the modulation of serotonin neuronal activity. nih.gov

Furthermore, a medicinal chemistry program focused on developing 5-HT2A receptor inverse agonists for treating arterial thrombosis started with compounds that had binding affinity for this receptor. nih.gov This indicates that the broader class of indole-containing compounds has the potential for nuanced interactions with various serotonin receptor subtypes.

Antioxidant Activity Research and Associated Mechanisms

The antioxidant properties of β-carboline alkaloids, including this compound (also known as harmine (B1663883) when substituted with a methyl group), are a significant area of research. These compounds have demonstrated the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. oup.comnih.gov

The antioxidant activity of these alkaloids is influenced by their chemical structure. For instance, the presence of a hydroxyl group enhances antioxidant effects, while its replacement with a methoxyl group, as in the case of harmaline (B1672942) being converted to harmalol (B191368), tends to decrease this activity. oup.comnih.gov Studies on various β-carbolines have shown that harmalol exhibits the highest scavenger action. oup.com

Research using yeast models has indicated that β-carboline alkaloids can protect cells against oxidative damage induced by agents like hydrogen peroxide and paraquat. oup.com This protective effect is linked to their hydroxyl radical-scavenging properties, which are also thought to contribute to their antimutagenic and antigenotoxic effects. oup.com In hepatic microsomal preparations, β-carbolines have been shown to inhibit lipid peroxidation, with their efficacy depending on the specific structure and the system used to induce oxidation. nih.gov Some β-carbolines, like harmane, may exert their antioxidant effects by inhibiting oxidative enzymes in the microsomal system. nih.gov

The antioxidant capabilities of these compounds are also relevant to their potential neuroprotective actions, as they can mitigate oxidative stress, a key factor in neurodegenerative diseases. oup.comnih.gov

Table 1: Antioxidant Activity of β-Carboline Alkaloids

CompoundAntioxidant EffectMechanism of ActionReference
Harmalol Strongest antioxidant activity among tested β-carbolines.Significantly enhanced survival of yeast cells against H₂O₂ and paraquat. oup.com
Harmaline Significant protection against H₂O₂ and paraquat.Scavenging of reactive oxygen species. oup.com
Harmane Inhibited lipid peroxidation in enzymatic systems.Inhibition of oxidative enzymes in the microsomal system. nih.gov
β-Carbolines (general) Inhibit lipid peroxidation.Scavenging of hydroxyl radicals. oup.comnih.gov

Antimicrobial and Antifilarial Activity Research

Extracts from plants containing this compound and its analogs, such as Peganum harmala, have demonstrated significant antimicrobial properties against a wide range of microorganisms. nih.govnih.gov The antimicrobial mechanisms are multifaceted and include increasing reactive oxygen species (ROS) content within the microorganism, disrupting cell membranes and walls, and inhibiting nucleic acid and protein synthesis. nih.govresearchgate.net

Studies have shown that the order of antimicrobial activity among some β-carboline alkaloids is harmane, harmaline, harmalol, and then harmine. nih.gov These compounds have been effective against both Gram-positive and Gram-negative bacteria. researchgate.net For example, extracts of P. harmala have shown inhibitory effects against Escherichia coli, Staphylococcus aureus, and various Salmonella species. nih.gov

The alkaloids from Peganum harmala have also been investigated for their activity against oral bacteria and fungi, showing significant growth inhibitory effects. researchgate.net The purified total alkaloids from the seeds of this plant have demonstrated antimicrobial properties, with harmaline and harmine being identified as major active components. researchgate.net

While research on the antifilarial activity of this compound is less extensive, the broad-spectrum antiparasitic activities of harmala alkaloids suggest potential in this area as well. researchgate.net

Table 2: Antimicrobial Activity of Peganum harmala Extracts and Alkaloids

OrganismExtract/CompoundActivityReference
Escherichia coliP. harmala seed extractInhibited growth nih.gov
Staphylococcus aureusP. harmala seed extractInhibited growth nih.gov
Salmonella sp.P. harmala seed extractInhibited growth nih.gov
Oral Bacteria and FungiTotal alkaloids from P. harmala seedsSignificant growth inhibitory effect researchgate.net

Neuroprotective Potential and Associated Biochemical Pathways

The neuroprotective potential of this compound and its analogs is a promising area of investigation, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.gov These compounds are believed to exert their neuroprotective effects through multiple mechanisms.

One key mechanism is the inhibition of monoamine oxidase (MAO), particularly MAO-A. google.com By inhibiting MAO, these alkaloids can increase the levels of neurotransmitters like dopamine, which is crucial in Parkinson's disease. nih.govgoogle.com The inhibition of MAO-B also plays a role by reducing the production of hydrogen peroxide, a source of oxidative stress that can lead to mitochondrial damage in neuronal cells. nih.gov

Furthermore, β-carboline alkaloids have been shown to protect neurons from excitotoxicity induced by substances like glutamate. oup.com Their antioxidant properties also contribute significantly to their neuroprotective effects by mitigating oxidative stress. oup.comnih.gov Some studies suggest that these compounds may also interact with the p53 pathway, which is involved in neuronal death during events like brain ischemia. researchgate.net

Research has also indicated that certain β-carboline alkaloids can improve cognitive function in animal models. researchgate.net For example, harmine and harmol (B1672944) have been shown to enhance short-term memory in mice. researchgate.net While some β-carboline alkaloids can induce tremors, others, such as 9-methyl-β-carboline, have demonstrated protective effects on cultured dopaminergic neurons, highlighting the complex and varied neuropharmacological profiles of this class of compounds. nih.gov

Table 3: Investigated Neuroprotective Mechanisms of β-Carboline Alkaloids

MechanismDescriptionAssociated Compound(s)Reference
MAO Inhibition Inhibition of monoamine oxidase, leading to increased neurotransmitter levels and reduced oxidative stress.Harmine, Harmaline nih.govgoogle.com
Antioxidant Activity Scavenging of reactive oxygen species and reduction of oxidative damage.Harmaline, Harmalol oup.comnih.gov
Anti-excitotoxicity Protection of neurons against damage from excessive stimulation by neurotransmitters like glutamate.β-carboline alkaloids oup.com
Cognitive Enhancement Improvement of memory and cognitive function in animal models.Harmine, Harmol researchgate.net
p53 Pathway Interaction Potential modulation of the p53 pathway involved in neuronal cell death.1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole researchgate.net

Origin and Biosynthetic Research of Pyrido 3,4 B Indoles

Isolation and Characterization from Natural Sources

The journey to understanding 6-methoxy-9H-pyrido[3,4-b]indole and its analogs begins with their discovery and isolation from various natural sources.

Pyrido[3,4-b]indoles, or β-carbolines, are a prominent class of indole (B1671886) alkaloids widely distributed throughout nature. nih.gov These heterocyclic compounds are not only found in numerous plant families but also in marine creatures, insects, mammals, and even human tissues and fluids. nih.gov Prominent examples of β-carboline-producing plants include Peganum harmala (Syrian rue) and Banisteriopsis caapi, both of which are rich sources of the well-known β-carboline alkaloid harmine (B1663883) (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), a close structural analog of the target compound. wikipedia.org The term "harmala alkaloids" refers to a group of β-carbolines, including harmine and harmaline (B1672942), first isolated from Peganum harmala. wikipedia.orguobasrah.edu.iq

Research has identified β-carboline alkaloids in a variety of other natural sources. For instance, a new β-carboline, caloside H, was isolated from the flowers of Calotropis gigantea. tandfonline.com Another study identified a novel β-carboline derivative, sacleuximine A, from the aerial parts of Triclisia sacleuxii. nih.gov The discovery of these alkaloids extends to the microbial world, with studies identifying biosynthetic gene clusters for β-carbolines in bacteria like Kitasatospora setae and the deep-sea-derived Marinactinospora thermotolerans. cas.cnnih.gov The formation of β-carbolines has also been observed during the high-temperature cooking of protein-rich foods, such as meat and fish, through Maillard-type reactions involving tryptophan. nih.gov This wide distribution underscores the significance of the pyrido[3,4-b]indole scaffold in natural product chemistry.

The isolation of pyrido[3,4-b]indole alkaloids from natural sources involves multi-step extraction and purification protocols, largely based on their physicochemical properties. A common source material for these alkaloids is the seed of Peganum harmala.

A typical laboratory procedure for extracting harmala alkaloids involves an initial defatting step, where the powdered plant material is treated with a non-polar solvent like hexane (B92381) to remove lipids. uobasrah.edu.iq Following this, an acid-base extraction is employed. The defatted material is extracted with an acidified solvent, such as methanol (B129727) containing hydrochloric acid (HCl), to protonate the basic nitrogen atoms of the alkaloids, rendering them soluble in the polar solvent. uobasrah.edu.iqajuronline.org The acidic extract is then filtered, and the solvent is partially evaporated. The pH of the remaining aqueous solution is then increased by adding a base (e.g., NaOH or sodium bicarbonate), which neutralizes the protonated alkaloids and causes them to precipitate or become soluble in a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate). uobasrah.edu.iqajuronline.org

Several methodologies have been optimized for efficiency. Microwave-assisted extraction (MAE) has been shown to be a rapid and high-yield method for obtaining alkaloids from Peganum harmala. nih.gov One study found that MAE using 75.5% ethanol (B145695) for approximately 10 minutes provided the highest yield compared to traditional heat reflux and ultrasonic-assisted extraction methods. nih.gov

For purification, chromatographic techniques are essential. pH-zone-refining counter-current chromatography has been successfully used to separate harmine and harmaline from a crude extract of Peganum harmala with high purity (over 96%). nih.gov This technique utilizes a two-phase solvent system and pH gradients to effectively resolve compounds based on their pKa values. nih.gov High-performance liquid chromatography (HPLC) is also commonly used for the final purification and quantification of the isolated alkaloids. ajuronline.orgnih.gov The identity and structure of the purified compounds are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Summary of Extraction Methods for Pyrido[3,4-b]indole Alkaloids
MethodKey Reagents/StepsSource Material ExampleReference
Acid-Base Extraction1. Defatting (Hexane) 2. Acidified Methanol/HCl Extraction 3. Basification (NaOH) 4. Organic Solvent Extraction (Chloroform)Peganum harmala seeds uobasrah.edu.iq
Acid-Base Extraction1. Acetic Acid Extraction 2. Basification (Sodium Bicarbonate/NaOH) 3. Organic Solvent Extraction (Ethyl Acetate)Peganum harmala seeds ajuronline.org
Microwave-Assisted Extraction (MAE)Ethanol (75.5%), 10.1 min extraction time, 80.7°CPeganum harmala seeds nih.gov
pH-Zone-Refining Counter-Current ChromatographyTwo-phase solvent system (methyl tert-butyl ether/THF/water) with acid/base retainer and eluter.Crude extract of Peganum harmala nih.gov

Proposed Biogenetic Pathways of this compound Analogs

The biosynthesis of the pyrido[3,4-b]indole core is a well-studied process that serves as a classic example of alkaloid formation in nature. The primary precursor for this entire class of compounds is the aromatic amino acid L-tryptophan. wikipedia.orgnih.gov

The key transformation in the biosynthesis of the β-carboline skeleton is the Pictet-Spengler reaction. ucl.ac.uknih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization to form the heterocyclic ring system. ucl.ac.ukresearchgate.net In nature, this process is catalyzed by enzymes known as Pictet-Spenglerases, which provide stereoselective control under mild physiological conditions. ucl.ac.uknih.gov

The proposed biosynthetic pathway to harmine, a 7-methoxy analog of the target compound, provides a model for understanding the formation of related structures. The pathway is believed to proceed as follows:

Decarboxylation : The pathway begins with the decarboxylation of L-tryptophan by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce tryptamine. wikipedia.org

Pictet-Spengler Reaction : Tryptamine, which contains a nucleophilic center on its indole ring, undergoes a Pictet-Spengler-type condensation with a carbonyl compound, such as pyruvate. wikipedia.org This forms a Schiff base intermediate which then cyclizes to generate a tetrahydro-β-carboline-1-carboxylic acid. wikipedia.org

Decarboxylation and Oxidation : The resulting carboxylic acid undergoes oxidative decarboxylation to form the fully aromatic 1-methyl-β-carboline (harman). researchgate.net

Hydroxylation and Methylation : Subsequent enzymatic steps involve hydroxylation and O-methylation to produce harmaline. wikipedia.org For a 6-methoxy analog, these modifications would occur at the 6-position of the indole ring system.

Final Oxidation : The pathway concludes with the oxidation of the dihydropyridine (B1217469) ring of harmaline to the fully aromatic pyridine (B92270) ring, yielding harmine. wikipedia.org

Future Directions and Emerging Research Avenues for 6 Methoxy 9h Pyrido 3,4 B Indole

Development of Novel Synthetic Methodologies for Complex Analogs

Emerging trends include:

Transition Metal-Catalyzed Reactions: Modern synthetic approaches increasingly utilize transition metal catalysis to construct the β-carboline core and introduce functional groups with high precision. ljmu.ac.uk

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for key synthetic steps, such as the Pictet-Spengler reaction and subsequent aromatization to form the β-carboline skeleton. researchgate.netnih.gov This technology facilitates high-throughput synthesis of compound libraries for screening purposes.

Multi-component Reactions: One-pot, multi-component reactions are being explored to construct complex pyrido[3,4-b]indole derivatives efficiently, reducing the number of synthetic steps and purification procedures. nih.gov

Electrocyclic Cyclization: Novel methods, such as the microwave-assisted electrocyclic cyclization of heterotrienic systems derived from 3-nitrovinylindoles, offer alternative pathways to the β-carboline motif. nih.gov

These advanced methodologies will be crucial for generating novel analogs with tailored properties, expanding the chemical space around the 6-methoxy-9H-pyrido[3,4-b]indole scaffold for drug discovery and other applications.

Synthetic ApproachDescriptionPotential Advantages
Microwave-Assisted Pictet-Spengler Utilizes microwave heating to accelerate the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone. researchgate.netRapid reaction times (minutes vs. hours), often higher yields, suitable for library synthesis. researchgate.net
Electrocyclic Cyclization Involves the formation of a heterotrienic intermediate from a 3-nitrovinylindole, which then undergoes a 6π electrocyclization to form the pyridine (B92270) ring of the β-carboline. nih.govProvides access to different substitution patterns not easily achievable through classical methods. nih.gov
One-Pot Coupling Reactions Combines multiple reaction steps, such as a Pictet-Spengler reaction followed by oxidation, into a single procedure without isolating intermediates. nih.govIncreased efficiency, reduced solvent waste, and simplified workflow. nih.gov

Advanced Mechanistic Characterization of Biological Interactions

Understanding precisely how this compound and its derivatives interact with biological targets at a molecular level is paramount for developing more potent and selective therapeutic agents. Future research will move beyond primary screening to employ sophisticated biophysical and structural biology techniques. A key area of interest is its potential as an anticancer agent, with studies indicating that derivatives can interfere with critical cellular pathways. nih.gov For instance, certain pyrido[3,4-b]indoles have been shown to induce a strong G2/M cell cycle phase arrest in cancer cells. nih.gov

Key research avenues include:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of this compound analogs bound to their protein targets (e.g., enzymes, receptors) will provide definitive insights into binding modes and the specific molecular interactions that drive affinity and selectivity.

Advanced Spectroscopic Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be employed to quantify the thermodynamics and kinetics of binding interactions, offering a more complete picture of the drug-target engagement.

Chemical Proteomics: Utilizing probe-based derivatives of this compound to identify novel protein targets and off-targets within the cellular proteome, thereby uncovering new therapeutic opportunities and potential mechanisms of toxicity.

These advanced characterization methods will be instrumental in elucidating the structure-activity relationships (SAR) and guiding the rational design of next-generation compounds. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. nih.gov For the this compound scaffold, this integrated approach will accelerate the discovery of new lead compounds with optimized properties. In silico techniques are increasingly used to predict how these molecules will behave and interact with biological targets before they are synthesized. frontiersin.orgrsc.org

Future directions in this area involve:

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of target proteins, computational docking studies can predict the binding poses and affinities of virtual libraries of this compound analogs. nih.gov This allows for the prioritization of compounds for synthesis and testing. For example, docking studies have been used to model the interaction of derivatives with cancer targets like MDM2, suggesting key interactions such as hydrogen bonds and pi-pi stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of unsynthesized analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions and understand the conformational changes that may occur upon binding.

This iterative cycle of computational design, chemical synthesis, and biological testing will streamline the optimization process, leading to the more rapid development of potent and selective agents. nih.gov

Integrated ApproachDescriptionApplication Example
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgModeling the binding of pyrido[3,4-b]indole derivatives to the MDM2 protein to identify key amino acid interactions and guide the design of more potent inhibitors. nih.gov
QSAR Modeling Uses multiple linear regression or machine learning to build a statistical model linking chemical descriptors to biological activity. nih.govPredicting the antibacterial activity of new indole (B1671886) derivatives based on theoretical chemical descriptors like electronic energy and dipole moment. nih.gov
DFT Studies Density Functional Theory (DFT) is used to optimize molecular structures and analyze physicochemical properties like frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). rsc.orgComparing theoretical and experimental geometrical parameters to validate computational models and predict the reactivity of novel compounds. rsc.org

Exploration of this compound as a Scaffold for Chemical Biology Tools

The inherent properties of the pyrido[3,4-b]indole nucleus, including its rigid, planar structure and potential for fluorescence, make it an attractive scaffold for the development of chemical biology tools. chemimpex.com These tools are essential for studying complex biological processes in living systems.

Emerging applications include:

Fluorescent Probes: By functionalizing the this compound core with appropriate substituents, it is possible to create molecules with desirable photophysical properties, such as positive solvatochromic effects and large Stokes shifts. researchgate.netspbu.ru These probes can be used for cellular imaging and sensing local microenvironments, such as pH. researchgate.net

Affinity-Based Probes: Synthesizing derivatives that incorporate a reactive group or a photo-crosslinker to covalently label target proteins. These probes are invaluable for target identification and validation studies.

Bioactive Natural Product Mimics: Using the scaffold to create simplified analogs of complex natural products. This approach can help to identify the key pharmacophore and develop more synthetically accessible therapeutic leads. nih.gov

The development of such tools will not only advance our understanding of the biological roles of targets interacting with this scaffold but also provide broader applications in cell biology and diagnostics. spbu.ru

Research into Green Chemistry Approaches for Pyrido[3,4-b]indole Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing and chemical synthesis to minimize environmental impact. google.com Future research on this compound and related compounds will undoubtedly focus on developing more sustainable synthetic routes. acs.org

Key areas for green chemistry research include:

Use of Benign Solvents: Replacing hazardous and corrosive reagents and solvents with environmentally friendly alternatives. acs.org For example, the Pictet-Spengler reaction has been successfully performed using water with natural acids like citric acid as a catalyst. samipubco.com

Catalytic Methods: Employing catalysts that are efficient, reusable, and non-toxic. This includes the use of heterogeneous catalysts or natural catalysts that can be easily separated from the reaction mixture. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Electrochemical Synthesis: Utilizing electrochemistry in novel solvent systems like deep eutectic solvents (DESs) to drive reactions, reducing the need for chemical oxidants or reductants. acs.org

Oxidative Decarboxylation: A patented green method involves the oxidative decarboxylation of tetrahydro-β-carboline-3-carboxylic acid using hydrogen peroxide, a clean oxidant, to produce the β-carboline compound. google.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally sustainable. samipubco.com

Q & A

Q. What are the established synthetic routes for 6-methoxy-9H-pyrido[3,4-b]indole, and how do reaction conditions influence yield?

The compound is typically synthesized via Pictet-Spengler cyclization or Friedel-Crafts alkylation. describes its preparation by etherification of 6-hydroxy-β-carboline derivatives using methylating agents like dimethyl sulfate in alkaline conditions. Yield optimization requires careful control of temperature (reflux in toluene or acetone) and stoichiometry. For example, methylation of 6-hydroxy-β-carboline ([58982-28-8]) with methyl iodide in the presence of a base (e.g., K₂CO₃) yields crystalline this compound with a melting point of 202°C .

Q. How can researchers validate the structural identity of this compound?

Key characterization methods include:

  • ¹H NMR : Aromatic protons in DMSO-d₆ appear as distinct signals (e.g., δ 8.92–8.85 ppm for pyridinic protons, δ 7.55–7.41 ppm for indole protons), as seen in analogs like 6-fluoro-β-carboline ().
  • Mass spectrometry : The molecular ion peak at m/z 198.224 (C₁₂H₁₀N₂O) confirms the molecular formula ().
  • Melting point analysis : A sharp mp of 202°C distinguishes it from impurities or isomers ().

Advanced Research Questions

Q. What methodologies are used to investigate the interaction of 6-methoxy-β-carbolines with biological macromolecules?

Fluorescence quenching and Scatchard plot analysis are critical. details DNA binding studies using optical titration, where DNA-induced fluorescence quenching provides equilibrium dissociation constants (Kd). For example, norharman (unmethylated analog) shows Kd values in the µM range, suggesting intercalation or groove binding. Circular dichroism (CD) and isothermal titration calorimetry (ITC) further elucidate binding modes .

Q. How can researchers resolve contradictions in reported neurotoxicological data for β-carboline derivatives?

Discrepancies in neurotoxicity (e.g., harmane’s role in essential tremor) require:

  • Dose-response studies : highlights elevated blood harmane levels in tremor patients, but in vitro models must control for concentration-dependent effects (µM vs. nM ranges).
  • Metabolic profiling : Assess cytochrome P450-mediated metabolism (e.g., N-methylation) using LC-MS/MS to differentiate parent compounds from metabolites .
  • Species-specific models : Compare rodent pharmacokinetics with human clinical data to address interspecies variability .

Q. What advanced analytical techniques quantify trace 6-methoxy-β-carbolines in complex matrices?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. demonstrates detection limits of 0.052 ng/g for heterocyclic amines (HCAs) in food matrices using MRM (multiple reaction monitoring). For biological samples, solid-phase extraction (SPE) with C18 cartridges improves sensitivity .

Q. How do substituent modifications (e.g., halogenation) alter the pharmacological profile of 6-methoxy-β-carbolines?

and describe chloro/fluoro derivatives (e.g., 6-chloro- and 6-fluoro-β-carbolines) with distinct bioactivities. Key steps include:

  • Synthetic diversification : Introduce halogens via electrophilic substitution (e.g., Cl₂/FeCl₃) or Pd-catalyzed cross-coupling ().
  • In vitro screening : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase-A) to establish structure-activity relationships (SARs) .

Q. What computational methods predict the redox behavior of 6-methoxy-β-carbolines?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and redox potentials. ’s study on chloroharmines’ acid-base equilibria (pH 2–13) can be extended to predict protonation states and electron-transfer pathways under physiological conditions .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to address conflicting reports on β-carboline mutagenicity?

  • Controlled mutagenicity assays : Use Ames test strains (e.g., Salmonella TA98) with S9 metabolic activation, as in ’s analysis of HCAs.
  • Dose stratification : Test concentrations spanning 0.1–100 µM to identify thresholds for mutagenic vs. non-mutagenic effects .
  • Negative controls : Include norharman (non-mutagenic) and IQx (mutagenic) as benchmarks .

Q. What in vivo models are suitable for studying 6-methoxy-β-carboline pharmacokinetics?

’s enzymatic conversion studies suggest using transgenic mice expressing human CYP enzymes. Monitor plasma/tissue concentrations via microdialysis coupled with LC-MS. For neurotoxicity, employ harmaline-induced tremor models ( ) with EEG/EMG recordings to correlate pharmacokinetics with tremor severity .

Q. How can isotopic labeling (e.g., ¹⁴C) track β-carboline metabolism in biological systems?

Synthesize ¹⁴C-labeled 6-methoxy-β-carboline via methylation of 6-hydroxy precursors using ¹⁴C-methyl iodide. Autoradiography ( ) or accelerator mass spectrometry (AMS) quantifies metabolite distribution in tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.